

Application Notes and Protocols for JAK2 JH2 Inhibitor Screening Assay Kit

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Compound of Interest

Compound Name: JAK2 JH2 Tracer

Cat. No.: B560593

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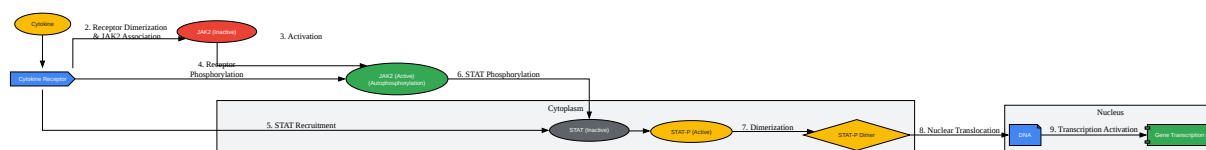
Introduction

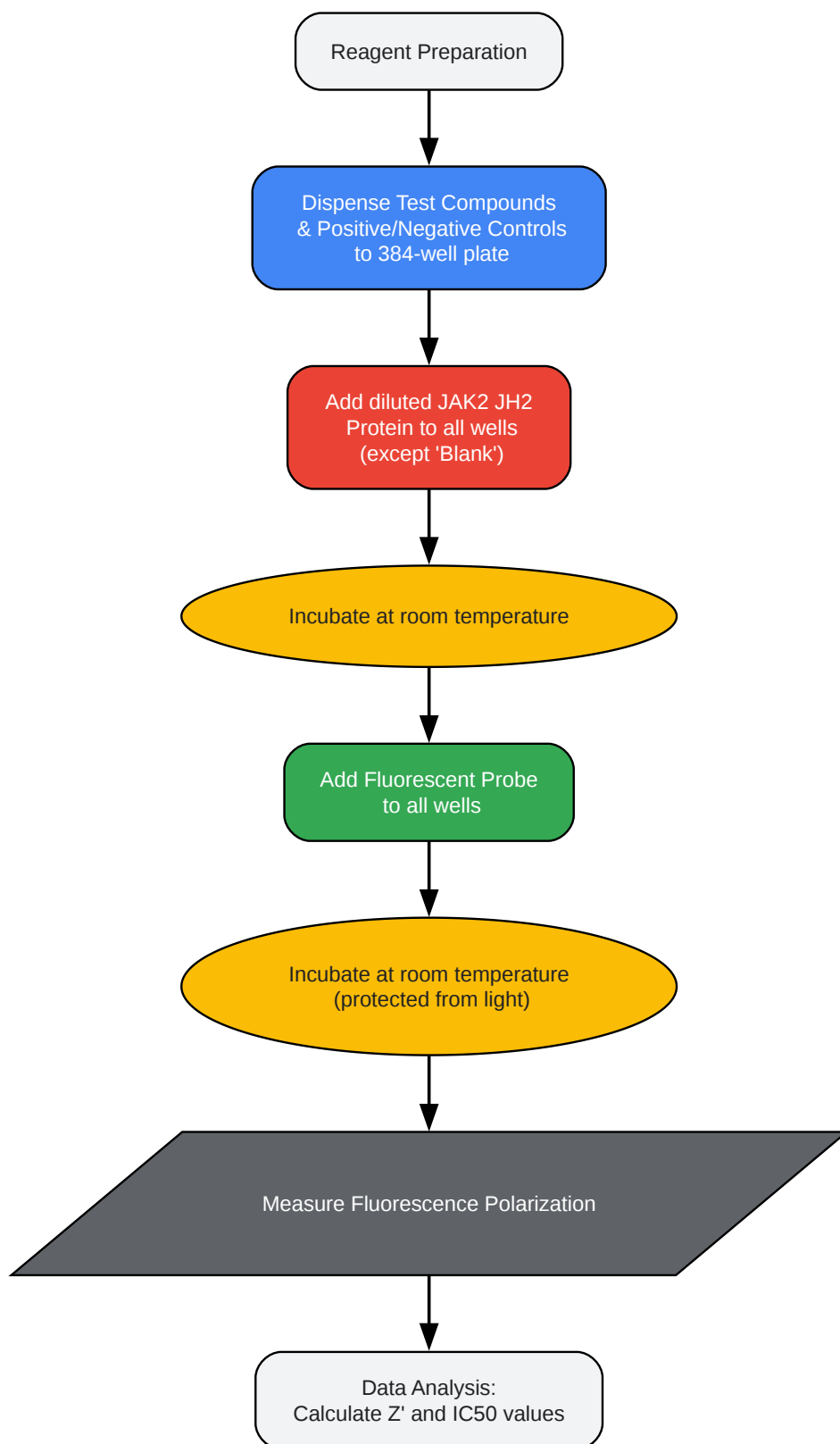
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling.[1] They play a pivotal role in the JAK-STAT signaling pathway, which regulates fundamental cellular processes such as proliferation, differentiation, and apoptosis.[2] Each JAK protein consists of a kinase domain (JH1) and a pseudokinase domain (JH2). While the JH1 domain possesses catalytic activity, the JH2 domain, although lacking significant catalytic function, serves as a crucial regulatory domain.[3] Notably, mutations within the JAK2 JH2 domain, such as the V617F mutation, are strongly associated with myeloproliferative neoplasms, making the JH2 domain an attractive target for the development of selective, allosteric inhibitors.[4][5]

This document provides detailed application notes and a comprehensive protocol for a JAK2 JH2 inhibitor screening assay kit. The assay is based on the principle of fluorescence polarization (FP), a robust and homogeneous technique ideal for high-throughput screening (HTS) of compound libraries. In this competitive binding assay, a fluorescently labeled probe binds to the ATP-binding site of the recombinant JAK2 JH2 domain. Inhibitors that bind to this site will displace the fluorescent probe, leading to a decrease in the fluorescence polarization signal.

Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene transcription.





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